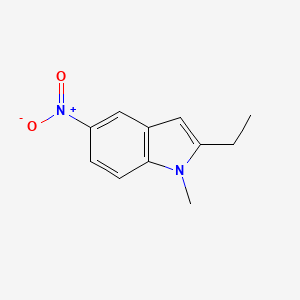

2-Ethyl-1-methyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-ethyl-1-methyl-5-nitroindole |

InChI |

InChI=1S/C11H12N2O2/c1-3-9-6-8-7-10(13(14)15)4-5-11(8)12(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

HOADNUVJJQSKHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Ethyl 1 Methyl 5 Nitro 1h Indole

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Ring System in 2-Ethyl-1-methyl-5-nitro-1H-indole

The indole nucleus is generally electron-rich and prone to electrophilic attack. However, the reactivity of this compound is modulated by the presence of both electron-donating (methyl and ethyl) and electron-withdrawing (nitro) groups.

In a typical indole, the C-3 position is the most reactive site for electrophilic substitution. This is because the intermediate cation formed by attack at C-3 is more stable, allowing for delocalization of the positive charge by the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is occupied, electrophilic substitution preferentially occurs at the C-2 position. bhu.ac.in

For this compound, the C-2 position is substituted with an ethyl group, and the N-1 position is methylated. This leaves the C-3 position as the primary site for electrophilic attack. However, the strong electron-withdrawing nature of the nitro group at C-5 deactivates the entire indole ring towards electrophilic substitution. This deactivation is a general characteristic of nitro-substituted indoles. cymitquimica.com

Conversely, the electron-deficient nature of the indole ring, enhanced by the C-5 nitro group, makes it more susceptible to nucleophilic attack. While indole itself is not typically reactive towards nucleophiles, the presence of the nitro group can facilitate nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

The reactivity of related nitroindoles further illustrates these principles. For instance, 3-nitroindoles can act as electrophiles, reacting with various nucleophiles. rsc.org This highlights the capacity of the nitro group to render the indole system electron-poor and susceptible to nucleophilic attack.

Table 1: Predicted Reactivity at C-2 and C-3 Positions

| Position | Predicted Reactivity toward Electrophiles | Predicted Reactivity toward Nucleophiles | Influencing Factors |

|---|---|---|---|

| C-2 | Low (Substituted with ethyl group) | Moderate (Activated by C-5 nitro group) | Ethyl group sterically hinders attack. Nitro group deactivates the ring for electrophiles but activates it for nucleophiles. |

| C-3 | Moderate (Primary site for electrophilic attack but deactivated) | High (Activated by C-5 nitro group) | Unsubstituted position, but overall ring deactivation by the nitro group reduces electrophilic reactivity. Strong activation for nucleophilic attack. |

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom in the indole ring (N-1) possesses a lone pair of electrons and can exhibit both basic and nucleophilic character. In this compound, the nitrogen is already substituted with a methyl group, precluding direct reactions that would require an N-H bond, such as deprotonation followed by alkylation.

In related systems, the N-alkylation of indoles is a known transformation, though it can be challenging. nih.gov For this compound, the focus shifts from direct N-1 reactivity to how the N-1 methyl group modulates the reactivity of the rest of the molecule.

Chemical Transformations Involving the Nitro Group at the C-5 Position

The nitro group at the C-5 position is a key functional handle, enabling a variety of chemical transformations.

A primary transformation of the nitro group is its reduction to an amino group. This conversion is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. The reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov Common reagents for this transformation include metals like iron, tin, or zinc in the presence of acid, as well as catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemrxiv.org

The resulting 5-amino-2-ethyl-1-methyl-1H-indole is a valuable intermediate for further functionalization, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the C-5 position. The selective reduction of a nitro group in the presence of other reducible functional groups can sometimes be challenging, but various chemoselective methods have been developed. researchgate.net

The potent electron-withdrawing nature of the nitro group significantly deactivates the indole ring towards electrophilic aromatic substitution. cymitquimica.com This effect is transmitted throughout the π-system of the molecule. For electrophilic reactions, harsher conditions may be required compared to unsubstituted indoles.

Conversely, this electron deficiency enhances the susceptibility of the aromatic ring to nucleophilic aromatic substitution. Positions ortho and para to the nitro group (C-4, C-6) become activated for attack by nucleophiles. This altered reactivity profile opens up synthetic pathways that are not readily accessible with electron-rich indoles.

Reactivity and Functionalization of the Alkyl Substituents (Ethyl and Methyl)

The ethyl group at C-2 and the methyl group at N-1 are generally less reactive than the indole ring or the nitro group. However, they can undergo certain transformations under specific conditions.

The benzylic-like protons on the α-carbon of the ethyl group at C-2 could potentially be susceptible to radical halogenation under appropriate conditions, although this might be complicated by reactions on the indole ring itself. The methyl group on the nitrogen is generally unreactive.

Functionalization of these alkyl groups is not a common synthetic strategy for this class of compounds, as the reactivity of the indole nucleus and the nitro group typically dominates.

Chemical Modifications of the Ethyl Side Chain

The ethyl group at the C2 position of the indole nucleus is a key site for functionalization. While direct modification of this alkyl chain in this compound is not extensively documented, the reactivity of similar 2-alkylindoles suggests several potential transformations.

One of the primary modes of reactivity for a C2-alkyl group is oxidation. Depending on the reagents and conditions employed, the ethyl group could potentially be oxidized to a variety of functional groups. For instance, strong oxidizing agents could lead to the formation of 2-acetyl-1-methyl-5-nitro-1H-indole. Milder, more selective oxidation methods might allow for the introduction of a hydroxyl group to yield 2-(1-hydroxyethyl)-1-methyl-5-nitro-1H-indole.

Another potential avenue for modification is halogenation. Free-radical halogenation, typically using reagents like N-bromosuccinimide (NBS), could introduce a halogen atom at the benzylic position of the ethyl group, affording 2-(1-bromoethyl)-1-methyl-5-nitro-1H-indole. This halogenated intermediate would be a versatile precursor for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Stability and Potential Transformations of the N-Methyl Group

The N-methyl group in this compound is generally stable under many reaction conditions. The methylation of the indole nitrogen is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of indole-containing compounds. In many synthetic sequences, the N-methyl group serves as a protecting group, preventing unwanted reactions at the nitrogen atom. ekb.eg

However, under specific and often harsh conditions, the N-methyl group can undergo transformations. For example, certain strong bases or organometallic reagents might be capable of deprotonating the methyl group, although this is a challenging transformation. More feasibly, demethylation can sometimes be achieved using specific reagents, though this is not a common or high-yielding reaction for simple N-methylindoles. The stability of the N-methyl group is an asset in synthetic routes that focus on modifying other parts of the molecule. For instance, the reduction of the nitro group to an amino group to form 5-amino-2-ethyl-1-methyl-1H-indole can be readily achieved without affecting the N-methyl group. chemicalbook.comchemicalbook.com

Advanced Cyclization and Annulation Reactions of this compound Derivatives

The functional groups present in this compound and its derivatives make it a promising substrate for the construction of more complex, fused heterocyclic systems. These reactions often involve the strategic participation of the indole core and its substituents.

Dearomatization Processes Leading to Novel Indole Frameworks

Dearomatization reactions are powerful tools for converting flat, aromatic systems into three-dimensional structures, which are of significant interest in drug discovery. While specific dearomatization studies on this compound are not prevalent, the general principles of indole dearomatization can be applied.

One common strategy involves the reduction of the indole ring system. Catalytic hydrogenation, depending on the catalyst and conditions, can lead to the saturation of either the pyrrole (B145914) or the benzene ring. The presence of the nitro group would likely be reduced first under many hydrogenation conditions.

Another approach is oxidative dearomatization, where the indole is oxidized to an indolenine or other non-aromatic species. The substituents on the indole ring play a crucial role in directing the outcome of these reactions. The N-methyl group would prevent dearomatization processes that involve the indole NH proton. The ethyl group at C2 and the nitro group at C5 would influence the regioselectivity and feasibility of such transformations. For instance, dearomatization can be a key step in the synthesis of spiroindolenine derivatives from substituted indoles. nih.gov

Strategies for Constructing Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems containing an indole moiety is a significant area of research due to the diverse biological activities of these compounds. nih.gov Derivatives of this compound can serve as versatile building blocks for such constructions.

A common strategy involves the functionalization of the indole core, followed by intramolecular cyclization. For example, the introduction of a suitable functional group at the C3 position, a common site for electrophilic substitution in indoles, can set the stage for cyclization. A Vilsmeier-Haack reaction, for instance, could introduce a formyl group at C3, yielding 1-Ethyl-2-methyl-5-nitro-1H-indole-3-carbaldehyde. ekb.eggoogle.com This aldehyde can then be elaborated and cyclized to form a new ring fused to the indole.

Furthermore, the nitro group itself is a versatile functional handle. Its reduction to an amine provides a nucleophilic center that can participate in cyclization reactions. For example, if a suitable electrophilic side chain is introduced elsewhere on the molecule, an intramolecular condensation with the 5-amino group can lead to the formation of a new fused ring. This approach has been used to synthesize a variety of polycyclic indole derivatives, including those with potential applications in materials science and pharmaceuticals. orgsyn.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 1 Methyl 5 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Ethyl-1-methyl-5-nitro-1H-indole. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:

A triplet and a quartet for the ethyl group at the C2 position.

A singlet for the methyl group attached to the nitrogen at the N1 position.

Distinct aromatic proton signals corresponding to the substituted indole (B1671886) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be observed for the ethyl carbons, the N-methyl carbon, and the eight carbons of the indole ring, with the carbon bearing the nitro group showing a characteristic downfield shift. For instance, in a similar compound, methyl 2-methyl-5-nitro-1H-indole-3-carboxylate, the carbon attached to the nitro group (C5) appears at approximately 143.5 ppm. unina.it

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would show correlations between adjacent protons, for example, between the methylene (B1212753) and methyl protons of the ethyl group. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of all ¹H and ¹³C signals.

Below is a table summarizing the expected NMR data for this compound based on known data for similar indole derivatives. unina.itchemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Integration |

| H4 | ~8.4 | ~118 | Doublet | 1H |

| H6 | ~8.0 | ~116 | Doublet of Doublets | 1H |

| H7 | ~7.4 | ~111 | Doublet | 1H |

| H3 | ~6.4 | ~102 | Singlet | 1H |

| N-CH₃ | ~3.8 | ~31 | Singlet | 3H |

| CH₂ | ~2.8 | ~20 | Quartet | 2H |

| CH₃ | ~1.3 | ~13 | Triplet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the molecular formula (C₁₁H₁₂N₂O₂).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For aromatic nitro compounds, a characteristic loss of the nitro group (NO₂, 46 Da) is often observed. miamioh.edu Other common fragmentation pathways for indoles involve cleavage of the substituents on the ring. For this compound, expected fragments would include the loss of an ethyl group (29 Da) and a methyl group (15 Da). libretexts.org

A typical mass spectrum would show the molecular ion peak [M]⁺ and several fragment ions, which help to piece together the structure of the molecule.

| m/z | Proposed Fragment |

| 204 | [M]⁺ |

| 189 | [M - CH₃]⁺ |

| 175 | [M - C₂H₅]⁺ |

| 158 | [M - NO₂]⁺ |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands for the nitro group and the aromatic indole ring.

The nitro group (NO₂) typically shows two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comorgchemboulder.com For aromatic nitro compounds, these bands are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). orgchemboulder.comorgchemboulder.com The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups would appear in the region of 3100-2850 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| C=C Aromatic Stretch | 1600-1450 |

| Asymmetric NO₂ Stretch | 1550-1475 |

| Symmetric NO₂ Stretch | 1360-1290 |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

Chromatographic Techniques for Purity Assessment and Separation of Isomers and Analogues

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any isomers or related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity determination. researchgate.net A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property. A pure sample should ideally show a single sharp peak. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is particularly useful for identifying and quantifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the column. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. derpharmachemica.com

Computational and Theoretical Investigations of 2 Ethyl 1 Methyl 5 Nitro 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.

For 2-Ethyl-1-methyl-5-nitro-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO would likely be concentrated around the electron-withdrawing nitro (-NO₂) group. This distribution suggests that the indole moiety would be the primary site for electrophilic attack, whereas the nitro group would be susceptible to nucleophilic attack.

From these FMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These indices provide a more nuanced understanding of its reactivity profile.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound (Note: These values are representative and derived from typical DFT calculations for similar nitroaromatic compounds.)

| Parameter | Symbol | Formula | Hypothetical Value | Unit |

| Highest Occupied Molecular Orbital Energy | E_HOMO | - | -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | -2.5 | eV |

| HOMO-LUMO Energy Gap | E_gap | E_LUMO - E_HOMO | 4.0 | eV |

| Ionization Potential | IP | -E_HOMO | 6.5 | eV |

| Electron Affinity | EA | -E_LUMO | 2.5 | eV |

| Electronegativity | χ | -(E_LUMO + E_HOMO)/2 | 4.5 | eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.0 | eV |

| Chemical Softness | S | 1 / (2η) | 0.25 | eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 5.06 | eV |

A high electrophilicity index (ω), as suggested in the hypothetical data, would classify this compound as a strong electrophile, a common feature for molecules containing a nitro group. This characteristic is crucial for predicting its interaction with biological nucleophiles.

Quantum chemical calculations can map the potential energy surface for chemical reactions involving the molecule. This involves locating the transition states—the highest energy points along a reaction coordinate—and calculating their energies relative to the reactants and products. Such analyses are vital for understanding reaction mechanisms and predicting reaction kinetics. For instance, in the context of drug metabolism, this could involve modeling the interaction with cytochrome P450 enzymes. While specific studies on this compound are not available, research on other indole derivatives shows that computational methods can effectively model reaction pathways, such as nitration, and determine the regioselectivity of such reactions by comparing the activation energies of different transition states. jscimedcentral.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding hypotheses.

In a typical docking study, this compound would be docked into the active site of a selected biological target. The output provides a series of possible binding poses, each associated with a scoring function value, which estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction. Studies on similar indole and nitro-containing compounds have successfully used this approach to predict interactions with targets like enzymes and receptors. nih.govresearchgate.netacs.org For example, docking studies of nitroimidazole-indole conjugates have been used to predict their fit within the active site of the E. histolytica O-acetyl-serine sulfohydrolase protein. jscimedcentral.com

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is illustrative. The target and results are hypothetical, based on typical outcomes for small molecule inhibitors.)

| Binding Pose | Binding Affinity (kcal/mol) | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | 2 (Nitro O with Lys72; Nitro O with backbone NH of Val78) | Indole ring with Phe145; Ethyl group with Leu25 |

| 2 | -8.1 | 1 (Nitro O with Lys72) | Indole ring with Leu25, Val33; Methyl group with Ala51 |

| 3 | -7.9 | 1 (Nitro O with Gln131) | Indole ring with Phe145, Ala51 |

These results would suggest that the nitro group is critical for anchoring the ligand in the binding pocket via hydrogen bonds, a common finding for nitro-substituted inhibitors.

Analysis of the best-docked poses allows for the identification of specific amino acid residues in the target's active site that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic contacts, pi-pi stacking, and electrostatic interactions. Identifying these critical residues is essential for understanding the mechanism of action and for designing more potent and selective analogs. For this compound, one would predict that the nitro group's oxygen atoms would act as hydrogen bond acceptors with donor residues like lysine (B10760008) or arginine. uni.lu The planar indole ring could form pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan, while the ethyl and methyl groups would likely engage in hydrophobic interactions within the binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into conformational flexibility, the stability of the ligand-protein complex, and the influence of the solvent.

For this compound, an MD simulation would typically start with the best-docked pose in its protein target, solvated in a water box with ions to mimic physiological conditions. The simulation, often run for hundreds of nanoseconds, would reveal how the ligand and protein adapt to each other. Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking throughout the simulation.

MD simulations are crucial for validating docking results and providing a more realistic model of the molecular interactions. researchgate.net They can reveal, for example, if water molecules play a mediating role in the binding interface or if the ligand induces significant conformational changes in the target protein. Such simulations are essential for confirming the stability of predicted binding modes and ensuring that the initial docking pose represents a likely and stable interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the specific compound, this compound, and its analogues, QSAR studies can provide valuable insights into the structural features that govern their biological effects, thereby guiding the design of new, more potent molecules.

Calculation of Molecular Descriptors and Correlation with Biological Responses

The foundation of any QSAR model lies in the numerical representation of molecular structures through the calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties, topology, and electronic distribution. For this compound and its hypothetical analogues, a diverse set of descriptors would be calculated to capture the structural variations within the series.

These descriptors are broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Randic, Balaban, and Wiener indices), connectivity indices (e.g., Kier and Hall's kappa indices), and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, size, and steric parameters.

Physicochemical Descriptors: These include properties like hydrophobicity (logP), molar refractivity (MR), and polarizability, which are crucial for understanding a molecule's pharmacokinetic and pharmacodynamic behavior.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.

Once a comprehensive set of descriptors is calculated for a series of 5-nitro-1H-indole analogues, along with their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or MIC values for antimicrobial activity), statistical methods are employed to find a correlation. Multiple Linear Regression (MLR) is a common technique used to develop a linear equation that relates a selection of descriptors to the biological response.

The general form of a QSAR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

For a hypothetical series of 5-nitro-1H-indole analogues, a QSAR study might reveal that descriptors related to the electronic properties of the nitro group and the hydrophobicity of the substituents at the 1 and 2 positions of the indole ring are critical for their biological activity.

Table 1: Hypothetical Molecular Descriptors for a Series of 5-Nitro-1H-indole Analogues

| Compound | R1 | R2 | LogP | Molar Refractivity (MR) | LUMO Energy (eV) | Biological Activity (log(1/C)) |

| 1 (Target) | -CH₃ | -CH₂CH₃ | 2.85 | 60.2 | -2.5 | 5.2 |

| Analogue A | -H | -CH₂CH₃ | 2.60 | 55.8 | -2.4 | 4.9 |

| Analogue B | -CH₃ | -CH₃ | 2.45 | 55.6 | -2.6 | 5.0 |

| Analogue C | -CH₃ | -H | 2.05 | 51.0 | -2.7 | 4.5 |

| Analogue D | -CH₂CH₃ | -CH₂CH₃ | 3.25 | 64.8 | -2.5 | 5.4 |

Development of Predictive Models for the Design of Novel Analogues

The ultimate goal of a QSAR study is to develop a statistically robust and predictive model that can be used to forecast the biological activity of novel, yet-to-be-synthesized compounds. The predictive power of a QSAR model is assessed through rigorous validation techniques.

External Validation: The most stringent test of a QSAR model's predictivity is external validation. The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside and not used during model development. The developed model is then used to predict the biological activities of the compounds in the test set. The predictive performance is evaluated by the correlation coefficient between the predicted and experimental activities of the test set compounds (R²pred).

A validated QSAR model for this compound and its analogues can serve as a powerful tool for lead optimization. By analyzing the QSAR equation, medicinal chemists can understand which structural modifications are likely to enhance the desired biological activity. For instance, if the model indicates a positive correlation with hydrophobicity (LogP), new analogues with more lipophilic substituents could be designed. Conversely, if a negative correlation with a steric descriptor is observed, smaller substituents would be favored.

This predictive capability significantly reduces the need for extensive and costly synthesis and biological testing of a large number of compounds, allowing for a more focused and efficient drug discovery process.

Exploration of Biological Activities and Molecular Mechanisms of 2 Ethyl 1 Methyl 5 Nitro 1h Indole and Its Derivatives

General Biological Significance of Indole (B1671886) and Nitro-Indole Scaffolds in Biological Systems

The indole scaffold is a fundamental structural motif in a vast number of biologically active compounds. rjpn.orgresearchgate.netnih.gov Its presence in natural products like alkaloids and peptides, as well as in synthetic drugs, underscores its importance in drug discovery. rjpn.orgresearchgate.net Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects. rjpn.orgresearchgate.net These activities include antimicrobial, antiviral, anti-inflammatory, anticancer, and antioxidant effects. rjpn.orgnih.govmdpi.com

The addition of a nitro group to the indole ring, creating a nitro-indole scaffold, can significantly influence the compound's biological activity. The nitro group is a strong electron-withdrawing group that can alter the electronic properties of the indole ring, potentially enhancing its interaction with biological targets. encyclopedia.pub In the context of antimicrobial agents, the nitro group can be crucial for the mechanism of action. nih.govencyclopedia.pub It can undergo metabolic reduction within microbial cells to form reactive intermediates that are toxic to the microorganism. encyclopedia.pub This process is a key feature of several nitro-heterocyclic antimicrobial drugs. nih.gov For instance, some nitro-indole derivatives have shown promising activity against various pathogens, including bacteria, fungi, and parasites. nih.govresearchgate.net

Assessment of Antimicrobial Properties

The antimicrobial potential of indole and nitro-indole derivatives has been a subject of extensive research. These compounds have demonstrated efficacy against a range of microorganisms, including drug-resistant strains.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa)

Indole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Of particular interest is their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govnih.gov

Recent studies have identified novel indole-based compounds with potent activity against MRSA. nih.gov For example, a new class of antimicrobial compounds synthesized through a one-pot cascade reaction demonstrated minimal inhibitory concentrations (MIC) of 3.125–6.25 μg/ml against MRSA. nih.gov These compounds were found to rapidly eradicate MRSA by disrupting the bacterial cell envelope. nih.gov

The antibacterial activity of nitroimidazole derivatives, which share the nitro-heterocyclic feature with nitro-indoles, has also been investigated against various bacterial strains. While metronidazole (B1676534), a well-known nitroimidazole, is typically ineffective against aerobic bacteria, certain synthetic derivatives have shown inhibitory effects. For instance, a benzene (B151609) sulfonated metronidazole derivative exhibited an MIC of 250 µg/ml against Staphylococcus aureus. researchgate.net Furthermore, some 2-styryl 5-nitroimidazole derivatives have demonstrated potent activity against Pseudomonas aeruginosa with an MIC of 3.13 μg/mL. aau.edu.et The efficacy of these compounds highlights the potential of the nitro-heterocyclic scaffold in combating bacterial infections.

Antibacterial Activity of Indole and Nitro-Heterocyclic Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Novel Indole-based Compounds | MRSA | 3.125–6.25 μg/ml | nih.gov |

| Benzene Sulfonated Metronidazole | Staphylococcus aureus | 250 µg/ml | researchgate.net |

| 2-styryl 5-nitroimidazole derivative | Pseudomonas aeruginosa | 3.13 μg/mL | aau.edu.et |

Antifungal Activity Assessment

Indole derivatives have also demonstrated promising antifungal activity. rjpn.orgnih.gov For instance, certain indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and Candida krusei. nih.gov In one study, several indole-triazole derivatives exhibited MIC values of 3.125 µg/mL against C. krusei, which was considered excellent compared to the standard drug fluconazole. nih.gov

The introduction of a nitro group can also enhance antifungal properties. Some nitroaromatic derivatives have been shown to inhibit fungal growth by targeting enzymes like 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis in fungi. encyclopedia.pub The nitro group's electrostatic interaction with the heme iron of this enzyme can lead to potent inhibition. encyclopedia.pub

Antifungal Activity of Indole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole derivatives (1b, 2b-d, 3b-d) | Candida albicans | 3.125 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | Candida krusei | Promising activity | nih.gov |

Antitubercular Potential Evaluation

The indole scaffold is present in several natural products with known antitubercular activity. nih.gov Hapalindoles and ambiguine (B12290726) isonitriles, which are indole alkaloids, have shown activity against Mycobacterium tuberculosis with acceptable cytotoxicity. nih.gov Furthermore, certain synthetic indole derivatives have been investigated for their potential as antitubercular agents. rjpn.orgresearchgate.net

Nitro-containing compounds have also emerged as a significant class of antitubercular agents. researchgate.netnih.gov For example, 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles have been developed as potent antituberculosis agents effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. researchgate.net One compound from this series, OPC-67683, displayed an exceptionally low MIC of 0.006 µg/mL against M. tuberculosis H37Rv. researchgate.net The mechanism of action for some nitro-heterocyclic antitubercular drugs involves metabolic activation by mycobacterial enzymes. researchgate.net

Antitubercular Activity of Indole and Nitro-Containing Derivatives

| Compound/Derivative Class | Target | Activity (MIC) | Reference |

|---|---|---|---|

| Globospiramine (Indoline alkaloid) | M. tuberculosis H37Rv | 5.5 µM | nih.gov |

| OPC-67683 (6-nitro-2,3-dihydroimidazo[2,1-b]oxazole) | M. tuberculosis H37Rv | 0.006 µg/mL | researchgate.net |

| 3-Triazenoindoles (e.g., TU112) | M. tuberculosis H37Rv | 0.2 – 0.5 μg/ml | researchgate.net |

Mechanistic Investigations of Antimicrobial Action (e.g., DNA damage, topoisomerase inhibition, modulation of gene expression, efflux pump inhibition)

The antimicrobial mechanisms of indole and nitro-indole derivatives are diverse. One of the key mechanisms for nitro-heterocyclic compounds is their metabolic activation to produce cytotoxic intermediates. nih.govencyclopedia.pub This reduction of the nitro group can lead to the formation of reactive species that damage cellular macromolecules, including DNA. nih.govencyclopedia.pub

In addition to direct DNA damage, some indole derivatives act by inhibiting essential bacterial enzymes. For example, there is evidence that certain nitroimidazole derivatives may target the enzyme FabH, which is involved in the initial step of fatty acid biosynthesis in bacteria. aau.edu.et

Another important mechanism is the inhibition of efflux pumps. nih.gov Efflux pumps are membrane proteins that bacteria use to expel antibiotics, leading to drug resistance. Some indole derivatives, such as 5-nitro-2-phenylindole, have been identified as inhibitors of the NorA efflux pump in S. aureus, thereby increasing the susceptibility of the bacteria to other antibiotics like ciprofloxacin. nih.gov

Evaluation of Antiviral Activities

The antiviral potential of indole derivatives has been explored against a range of viruses. rjpn.orgresearchgate.netmdpi.com Studies have shown that certain indole derivatives can exhibit activity against viruses such as HIV-1, Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV). nih.gov

For instance, unsymmetrical methylene (B1212753) derivatives of indoles have demonstrated significant activity against RSV. nih.gov While the symmetrical Mannich bases were inactive, the introduction of an indole moiety in the unsymmetrical derivatives was crucial for their antiviral effect. nih.gov

In the context of HIV-1, some 5-nitro-indolin-2-one derivatives have been synthesized and shown to inhibit HIV-1 replication. nih.gov These compounds were found to act as dual inhibitors, targeting both the polymerase and RNase H functions of the HIV-1 reverse transcriptase. nih.gov Further studies revealed that some of these compounds could also block HIV-1 integrase, suggesting a multitarget mechanism of action. nih.gov

Antiviral Activity of Indole Derivatives

| Compound/Derivative Class | Virus | Activity | Reference |

|---|---|---|---|

| Unsymmetrical methylene derivatives of indoles | Respiratory Syncytial Virus (RSV) | Significant activity | nih.gov |

| 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives (e.g., 1a, 3a, 10a, 9b) | HIV-1 | EC50 < 20 µM | nih.gov |

Investigation Against Specific Viral Targets (e.g., HIV-1 Reverse Transcriptase, Hepatitis C Virus, Yellow Fever Virus)

The indole nucleus is a critical component in many antiviral drug discovery programs. nih.gov While direct studies on the antiviral activity of 2-Ethyl-1-methyl-5-nitro-1H-indole are limited, research into structurally related 5-nitroindole (B16589) derivatives has revealed significant potential against viral targets, most notably the Human Immunodeficiency Virus Type 1 (HIV-1).

In an effort to identify novel HIV-1 inhibitors, a series of 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives were synthesized and evaluated. unica.it Several of these compounds demonstrated the ability to block HIV-1 replication effectively, with some showing half-maximal effective concentrations (EC₅₀) below 20 µM. unica.it This highlights the potential of the 5-nitroindole scaffold as a basis for developing new anti-HIV agents. unica.it The HIV-1 reverse transcriptase (RT) is a primary target for antiviral drugs, responsible for converting the viral RNA into DNA for integration into the host genome. scialert.net Inhibitors are broadly classified as Nucleoside Reverse Transcriptase Inhibitors (NRTIs) or Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which bind directly to an allosteric site on the enzyme. scialert.netnih.gov

Furthermore, other indole derivatives have been investigated for activity against a range of viruses. For instance, certain 5-hydroxyindole (B134679) derivatives have shown activity against influenza A virus and Hepatitis C Virus (HCV) surrogates like bovine viral diarrhea virus (BVDV). researchgate.net HCV infection is a major global health issue, and natural compounds, including various phenolics and flavonoids, have been screened for their ability to interfere with the HCV life cycle. nih.govekb.eg

Elucidation of Mechanistic Pathways for Antiviral Action

The mechanisms by which indole derivatives exert their antiviral effects are varied and often target specific viral enzymes or processes. For the 5-nitroindolin-2-one derivatives that inhibit HIV-1, studies have pointed towards a multitarget mechanism of action. unica.it

These compounds have been identified as potential dual allosteric inhibitors that target both the polymerase and RNase H associated functions of the HIV-1 reverse transcriptase. unica.it Further investigation into their mechanism revealed that these derivatives could also effectively block the function of HIV-1 integrase, another crucial enzyme for viral replication. unica.it This ability to inhibit multiple viral targets with a single molecule is a highly sought-after characteristic in antiviral drug development, as it may help to overcome issues of drug resistance. unica.it Specifically, one of the most promising compounds from the series, compound 10a, was highlighted for its potential in developing future multitarget inhibitors. unica.it

Anti-inflammatory Properties and Mechanistic Insights

The indole framework is a constituent of several well-known anti-inflammatory agents. nih.gov Research into new indole derivatives continues to explore their potential to modulate inflammatory pathways.

Modulation of Inflammatory Mediators (e.g., TNF-α Secretion Inhibition)

Tumor necrosis factor-alpha (TNF-α) is a potent inflammatory cytokine, and its overproduction is implicated in numerous inflammatory diseases. scirp.orgresearchgate.net The inhibition of TNF-α is a key strategy for many anti-inflammatory therapies. While specific data on the direct inhibition of TNF-α secretion by this compound is not prominent in the available literature, other small molecules have demonstrated this capability. For example, a non-protein small molecule, 5-ethyl-1-phenyl-2-(1H) pyridone, showed a marked concentration-dependent inhibitory effect on the lipopolysaccharide (LPS)-stimulated secretion of TNF-α in vitro. scirp.orgresearchgate.net Similarly, certain xanthine-based compounds containing a nitrobenzene (B124822) group have been shown to inhibit the pro-inflammatory effects induced by TNF-α. nih.gov The investigation of 5-nitroindole derivatives, such as those used in the synthesis of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, points to the broad anti-inflammatory potential within this chemical class. acs.org

Investigation of Cyclooxygenase (COX) Inhibition Potential

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. nih.govnih.gov There are two main isoforms, COX-1 and COX-2; while COX-1 is involved in baseline physiological functions, COX-2 is typically induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.govnih.gov

The indole structure is the backbone of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. nih.gov Numerous studies have focused on synthesizing new indole derivatives to act as more selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their COX inhibition potential. nih.gov One compound from this series demonstrated selective inhibition of COX-2 expression, and docking studies revealed its potential to bind effectively within the COX-2 active site. nih.gov Although this research was not performed on this compound itself, it establishes that the indole scaffold is highly amenable to the design of COX inhibitors.

Anticancer Potential and Associated Molecular Targets

The indole scaffold is a well-established pharmacophore in oncology, with many natural and synthetic indole-containing compounds demonstrating significant antiproliferative activities against various cancer types. nih.govnih.govacs.org

Inhibition of Cancer Cell Proliferation and Development

Indole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov While direct anticancer studies on this compound are not extensively documented, research on closely related structures provides valuable insights.

For instance, studies on N-alkyl-nitroimidazoles, which share the N-alkyl and nitro functional groups, showed that N-ethyl-nitroimidazole exhibited cytotoxic activity against human breast (MDA-MB-231) and lung (A549) cancer cell lines. openmedicinalchemistryjournal.com Other indole derivatives have also shown potent activity. A compound named BEI-9, or 3-(2-bromoethyl)-indole, was found to inhibit the growth of SW480 and HCT116 colon cancer cells. researchgate.net Furthermore, newly synthesized derivatives of 2-(thiophen-2-yl)-1H-indole displayed selective cytotoxicity against the HCT-116 colon cancer cell line, causing cell cycle arrest at the S and G2/M phases. nih.gov

The table below summarizes the observed anticancer activities of various indole derivatives against different cancer cell lines, illustrating the broad potential of this chemical class.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-(2-bromoethyl)-indole (BEI-9) | SW480, HCT116 (Colon) | Inhibition of cell growth and motility | researchgate.net |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | Potent and selective cytotoxicity, cell cycle arrest | nih.gov |

| Indole-2-carboxamide derivatives | General (NCI-60 panel) | Promising antiproliferative activity (GI₅₀ values 26-86 nM) | nih.gov |

| 1H-1,2,3-Triazole Tethered Nitroimidazole−Isatin Conjugates | A549 (Lung), MCF-7 (Breast) | IC₅₀ values of 54.25 µM and 26.12 µM respectively | openmedicinalchemistryjournal.com |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast), A549 (Lung) | Cytotoxic activity | openmedicinalchemistryjournal.com |

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator and has emerged as a significant target in cancer therapy. google.comwikipedia.org Inhibition of CDK9 can suppress the expression of oncogenes like MYC and MCL-1 and is particularly effective in malignancies with MLL1-rearranged genes. google.com Furthermore, CDK9 plays a role in maintaining gene silencing at heterochromatic loci by phosphorylating the chromatin-remodeling enzyme BRG1. google.comwikipedia.org

A novel and potent CDK9 inhibitor, MC180295, has been developed and extensively characterized. google.com This compound is highly selective for CDK9/cyclin T, with an IC50 value in the range of 3–12 nM. google.com It has demonstrated broad anti-tumor efficacy in vitro across numerous cancer cell lines, showing the highest potency against AML cell lines with MLL translocations. google.com The development of such selective inhibitors represents a promising avenue in epigenetic therapy, as they can not only repress oncogenes but also reactivate silenced tumor suppressor genes. google.comwikipedia.org While MC180295 is not a direct derivative of this compound, its development highlights the potential for creating highly specific kinase inhibitors based on complex heterocyclic structures.

Other Investigated Biological Activities

Derivatives of the indole scaffold have been explored for a vast range of other biological activities, demonstrating the versatility of this chemical moiety.

Anti-Alzheimer's and Anticholinesterase Activity: Indole derivatives are actively researched as treatments for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgnih.gov Novel 'oxathiolanyl', 'pyrazolyl', and 'pyrimidinyl' indole derivatives have shown superior inhibitory activity against both enzymes compared to the standard drug donepezil. wikipedia.org The design of these compounds often involves using the indole moiety as a bioisosteric substitute for the indanone group found in donepezil. nih.gov

Antidiabetic Activity: Indole alkaloids and their synthetic derivatives are a promising source for the discovery of novel antidiabetic drugs. exlibrisgroup.com They exhibit a wide range of biological activities, and numerous indole compounds have been designed and synthesized to explore their potential in managing diabetes. exlibrisgroup.com

Antimalarial Activity: The indole structure is a key component in compounds active against Plasmodium falciparum, the parasite responsible for malaria. Research has focused on developing indoloisoquinoline and indolizinoindolone scaffolds, which have shown activity against both blood- and liver-stage malaria parasites.

Anticonvulsant Activity: A variety of indole derivatives have been synthesized and tested for anticonvulsant properties using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Certain derivatives incorporating oxazolone (B7731731) or imidazolone (B8795221) moieties have shown significant activity in these models. Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are also recognized for their anticonvulsant potential.

Anti-Parkinson's Activity: A primary strategy in treating Parkinson's disease is the inhibition of monoamine oxidase-B (MAO-B), an enzyme that metabolizes dopamine. Indole-based compounds have been designed as selective and reversible MAO-B inhibitors. wikipedia.org For example, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole was identified as a potent and reversible MAO-B inhibitor that provided neuroprotection in an animal model of Parkinson's disease. wikipedia.org Other indole derivatives have shown therapeutic effects by reducing neuroinflammation and oxidative stress, key pathological pathways in Parkinson's. google.com

Antioxidant Activity: Many indole derivatives have been evaluated for their ability to scavenge free radicals. wikipedia.org Certain C3-substituted indole derivatives have demonstrated antioxidant activity comparable to the standard antioxidant Trolox. This property is often linked to the compound's ability to protect against oxidative hemolysis.

Antiprotozoal Activity: Nitro-containing compounds are well-established anti-infective agents, and various indole and benzimidazole (B57391) derivatives have been tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. Some novel benzimidazole derivatives have shown potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For indole derivatives, these studies have provided valuable insights into how different substituents at various positions on the indole ring influence biological activity. wikipedia.org

Influence of Substituents at N-1, C-2, C-3, C-5, and C-6 Positions on Biological Activity

The biological profile of indole derivatives is highly dependent on the nature and position of their substituents.

N-1 Position: The substituent at the N-1 position, often an alkyl chain, is critical. For cannabimimetic indoles, an N-1 alkyl chain of at least three carbons is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. In antitrypanosomal diamidine indole derivatives, an electron-rich 2-methyl-5-methoxy indole group at the N-1 position of a piperazine (B1678402) ring was found to be important for activity.

C-2 Position: The C-2 position is frequently substituted to modulate activity. In the context of HIV-1 fusion inhibitors, substitutions at this position are explored to optimize molecular properties. For certain peptidyl nitriles targeting protozoan enzymes, a 2-methyl substituted indole at the P3 site resulted in the best inhibitory activity.

C-3 Position: Substituents at the C-3 position can significantly impact activity. In studies of antioxidant indoles, polar substituents at C-3 created a "polar head-non-polar tail" structure that enhanced interaction with cell membranes.

| Position | Substituent/Modification | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| N-1 | Alkyl chain length (3-6 carbons) | Optimal for high-affinity binding. | Cannabinoid Receptors (CB1/CB2) | |

| C-2 | Methyl group | Enhanced enzymatic affinity. | Rhodesain (Protozoan enzyme) | |

| C-3 | Polar substituents | Enhanced antioxidant activity. | Oxidative Hemolysis Assay | |

| C-5/C-6 | Linkage position in bisindoles (6-6') | Superior activity compared to other linkages. | HIV-1 Fusion Inhibition |

Significance of the Nitro Group and its Positional Isomerism on Biological Function

The nitro group is a strong electron-withdrawing group and its presence and position on the indole ring are critical determinants of biological activity, particularly in the context of antiprotozoal and mutagenic effects.

Studies on the mutagenic activity of nitro derivatives of indole and related heterocycles in Salmonella typhimurium have shown a clear positional dependence. A nitro group at the C-5 or C-6 position generally resulted in measurable mutagenic activity, whereas a nitro group at C-4 or C-7 led to weakly or non-mutagenic compounds. This suggests that the electronic properties and metabolic activation potential of the nitro group are highly sensitive to its location on the aromatic ring.

In the field of antiprotozoal drug discovery, nitro-containing compounds are of significant interest. Metronidazole, a 5-nitroimidazole, is a cornerstone for treating infections caused by anaerobic protozoa. The development of new nitro-containing agents often focuses on the 5-nitro position, as seen in various 5-nitro-2-furancarboxamides and 5-nitroheterocycle-based 1,3,4-thiadiazoles that exhibit potent trypanocidal activity. The efficacy of these compounds relies on the reduction of the nitro group within the parasite to form cytotoxic radical species.

Role of Alkyl Chains (Ethyl, Methyl) in Modulating Biological Interactions

Alkyl chains, such as ethyl and methyl groups, play a crucial role in modulating the biological interactions of indole derivatives by influencing their size, shape, and lipophilicity.

The length and position of these alkyl groups can fine-tune the binding affinity of a molecule for its biological target. As mentioned, the N-1 alkyl chain length is a critical factor for the activity of cannabimimetic indoles. Similarly, the presence of a methyl group at the C-2 position of an indole nucleus was found to be beneficial for the inhibitory activity of certain peptidyl nitriles, suggesting it points towards a specific pocket in the enzyme's active site. In the design of HIV-1 fusion inhibitors, the addition of methyl groups has been explored to increase the contact surface area of the molecule with its target, the gp41 hydrophobic pocket. These seemingly simple modifications can lead to significant changes in potency and selectivity, highlighting their importance in the rational design of new therapeutic agents.

Future Directions and Research Opportunities in 2 Ethyl 1 Methyl 5 Nitro 1h Indole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of polysubstituted indoles remains a central challenge in organic chemistry. Future research on 2-Ethyl-1-methyl-5-nitro-1H-indole should prioritize the development of synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. researchgate.net Traditional methods like the Fischer, Bartoli, and Larock indole (B1671886) syntheses could serve as foundational strategies, but modern advancements offer significant opportunities for improvement. wikipedia.orgwikipedia.orgwikipedia.orgjk-sci.com

Key areas for exploration include:

Palladium-Catalyzed Cyclizations: Modern palladium-catalyzed methods, such as the Larock heteroannulation, provide a versatile route to substituted indoles from readily available anilines and alkynes. wikipedia.orgmdpi.com Investigating a pathway starting from an appropriately substituted N-methyl-4-nitroaniline derivative would be a logical starting point.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including indole synthesis. researchgate.nettandfonline.comtandfonline.com Developing a microwave-assisted protocol would offer a rapid and energy-efficient route to the target compound and its analogs.

Solid-Phase and Flow Chemistry: Employing solid-supported reagents or catalysts, or developing a continuous flow process, could streamline the synthesis, simplify purification, and enhance scalability and safety. tandfonline.com One-pot multicomponent reactions represent another sustainable approach that minimizes waste by combining several synthetic steps without isolating intermediates. rsc.org

A comparative analysis of potential synthetic strategies is crucial for identifying the most viable route for future development.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Precursors | Key Advantages | Potential Challenges |

|---|---|---|---|

| Modified Fischer Synthesis | 4-Nitrophenylhydrazine and 2-butanone, followed by N-methylation | Well-established, cost-effective precursors wikipedia.orgorganic-chemistry.org | Often requires harsh acidic conditions, potential for side products tandfonline.comrsc.org |

| Bartoli Indole Synthesis | 1-Ethyl-2-nitrobenzene derivative and a vinyl Grignard reagent | Direct route to highly substituted indoles wikipedia.orgonlineorganicchemistrytutor.com | Requires multiple equivalents of Grignard reagent, limited to ortho-substituted nitroarenes jk-sci.com |

| Palladium-Catalyzed Annulation | N-methyl-2-iodo-4-nitroaniline and 1-butyne (B89482) | High functional group tolerance, mild reaction conditions wikipedia.orgrsc.org | Cost of palladium catalyst, potential need for specialized ligands |

| Microwave-Assisted Green Synthesis | Various (dependent on core reaction) | Rapid reaction times, improved energy efficiency, higher yields tandfonline.com | Requires specialized equipment, optimization of reaction parameters |

Exploration of Undiscovered Reactivity Profiles and Derivatization Strategies

The reactivity of the this compound scaffold is governed by the interplay of its substituents. The N-methyl and C2-ethyl groups provide steric bulk and electron-donating character to the pyrrole (B145914) ring, while the C5-nitro group acts as a powerful electron-withdrawing group, deactivating the benzene (B151609) ring toward electrophilic substitution but activating it for nucleophilic aromatic substitution.

Future research should systematically explore this reactivity to build a library of novel derivatives. Key strategies could include:

Reduction of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine (5-amino-2-ethyl-1-methyl-1H-indole) would provide a key intermediate for a host of subsequent reactions, including amide bond formation, sulfonylation, and diazotization, opening the door to a vast array of new analogs.

C-H Functionalization: Direct C-H activation and functionalization, particularly at the C3 position, represents a highly atom-economical approach to derivatization. Palladium-catalyzed C-H alkylation or arylation could be used to introduce diverse substituents, expanding the chemical space around the core scaffold. rsc.org

Modification of the Ethyl Group: The ethyl group at the C2 position could be functionalized through radical-mediated reactions or by oxidation to introduce new pharmacophores.

Annulation Reactions: Using the existing indole as a building block, palladium-catalyzed double alkylation reactions with dibromoalkanes could be explored to construct novel, rigid, annulated indole skeletons with unique three-dimensional shapes. rsc.org

Table 2: Potential Derivatization Strategies and Resulting Scaffolds

| Reaction Site | Proposed Reaction | Resulting Functional Group/Scaffold | Potential Application |

|---|---|---|---|

| C5-NO₂ | Catalytic Hydrogenation | C5-NH₂ (Amine) | Platform for amide, sulfonamide, urea libraries |

| C3-H | Pd-Catalyzed C-H Arylation | C3-Aryl | Modulation of electronic properties and steric bulk |

| C2-CH₂CH₃ | Benzylic Bromination/Substitution | C2-CH(Br)CH₃, C2-CH(Nu)CH₃ | Introduction of diverse functional groups |

| Indole Core | Double Alkylation with Dihaloalkanes | Annulated Pyrrolo[1,2-a]indole Core | Creation of conformationally restricted analogs |

Advanced Mechanistic Investigations into Biological Activities and Target Engagement

While the biological profile of this compound itself is uncharacterized, the broader class of nitroaromatics and substituted indoles exhibits a wide range of pharmacological activities. scielo.br Future research should focus on screening this compound and its derivatives for potential therapeutic applications and, more importantly, on elucidating their mechanisms of action.

Promising research avenues include:

Anticancer Activity via G-Quadruplex Stabilization: Recent studies have demonstrated that certain substituted 5-nitroindoles can act as potent anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures. nih.govnih.gov A primary target for these compounds is the G-quadruplex located in the promoter region of the c-MYC oncogene, a critical regulator of cell proliferation that is overexpressed in many cancers. mdpi.compnas.orgnih.govresearchgate.net Stabilization of this structure by a small molecule can repress c-MYC transcription, leading to cell cycle arrest and apoptosis. nih.govpnas.org Investigating the ability of this compound to bind and stabilize the c-MYC G-quadruplex is a high-priority research direction.

Mechanism as Nitroaromatic Prodrugs: Many nitroaromatic drugs exert their biological effects through reductive bioactivation. svedbergopen.comnih.govencyclopedia.pub In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, cellular nitroreductases can reduce the nitro group to generate reactive intermediates, including nitroso compounds, hydroxylamines, and cytotoxic free radicals. svedbergopen.comnih.gov These reactive species can damage DNA, proteins, and other cellular macromolecules. A crucial area of investigation would be to determine if this compound can be activated by specific nitroreductases and to identify the resulting reactive species and their downstream cellular targets.

Table 3: Potential Biological Activities and Molecular Targets for Investigation

| Potential Therapeutic Area | Hypothesized Molecular Target | Proposed Mechanism of Action | Key Investigational Assays |

|---|---|---|---|

| Oncology | c-MYC Promoter G-Quadruplex | Stabilization of G4 structure, leading to transcriptional repression of the c-MYC oncogene. pnas.orgscispace.com | FRET melting assays, Circular Dichroism (CD) spectroscopy, NMR titration, c-MYC expression analysis (qPCR, Western blot). |

| Oncology (Hypoxic Tumors) | Nitroreductase Enzymes | Reductive bioactivation of the nitro group to form cytotoxic reactive nitrogen species (RNS) that induce cellular damage. svedbergopen.comnih.gov | Assays with purified nitroreductases, cytotoxicity studies under normoxic vs. hypoxic conditions, detection of RNS. |

| Antimicrobial | Bacterial/Parasitic Nitroreductases | Selective bioactivation by microbial enzymes, leading to targeted toxicity against pathogens. encyclopedia.pub | Minimum Inhibitory Concentration (MIC) assays against various bacterial and parasitic strains. |

Synergistic Integration of Computational Design with Experimental Validation

Modern drug discovery relies heavily on the synergy between computational (in silico) modeling and experimental validation. nih.govbiotech-asia.org This integrated approach can accelerate the discovery process, reduce costs, and lead to the rational design of more potent and selective molecules. For this compound, a computational-experimental cycle would be invaluable.

The workflow would involve:

In Silico Target Prediction: Using the structure of this compound as a starting point, computational methods like reverse docking and chemical similarity searching can predict potential protein targets by screening it against databases of known protein structures. nih.govcreative-biolabs.commdpi.com

Molecular Docking and QSAR: Once a high-priority target is identified (e.g., the c-MYC G-quadruplex), molecular docking simulations can predict the binding mode and affinity. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can then be developed to predict how modifications to the indole scaffold would affect binding affinity and biological activity. researchgate.net

Guided Synthesis: The insights from these computational models would guide the synthesis of a focused library of derivatives predicted to have improved activity.

Experimental Validation: The synthesized compounds would be tested in relevant biophysical and cell-based assays.

Iterative Refinement: The experimental results would be used to refine and improve the predictive power of the computational models, creating a feedback loop that drives the optimization of lead compounds. nih.gov

Application as Chemical Biology Tools and Probes for Molecular Pathway Elucidation

Beyond its potential as a therapeutic agent, the this compound scaffold could be developed into a chemical probe to study biological systems. A chemical probe is a small molecule designed to interact with a specific protein or pathway, allowing researchers to interrogate its function in a cellular context.

To transform the parent compound into a useful probe, it would need to be modified to include specific functionalities:

Affinity-Based Probes: A derivative could be synthesized with a bioorthogonal handle, such as an alkyne or an azide group. After treating cells with this probe and allowing it to bind to its cellular targets, "click chemistry" can be used to attach a reporter tag (like biotin). The biotinylated protein-probe complexes can then be pulled down and the target proteins identified using mass spectrometry.

Fluorescent Probes: The scaffold could be functionalized with a fluorophore. This would allow for the visualization of the compound's subcellular localization using fluorescence microscopy, providing clues about its site of action.

By developing such tools, researchers could move beyond simply observing a biological effect and begin to precisely identify the molecular interactions and pathways that this compound and its derivatives modulate within the cell.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.